(S)-tert-butyl 2-acetoxy-3-methylbutanoate
Overview
Description
(S)-tert-butyl 2-acetoxy-3-methylbutanoate is a chemical compound known for its role as a sex pheromone in certain mealybug species. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity. It is a part of the broader class of pheromones used in integrated pest management (IPM) to monitor and control pest populations in agricultural settings .
Mechanism of Action
Target of Action
The primary target of (S)-tert-butyl 2-acetoxy-3-methylbutanoate is the citrophilous mealybug, Pseudococcus calceolariae . This compound acts as a sex pheromone , specifically attracting male mealybugs .
Mode of Action
This compound interacts with its targets by being released into the environment, where it is detected by the olfactory receptors of male mealybugs . This leads to changes in the behavior of the male mealybugs, attracting them towards the source of the pheromone .
Pharmacokinetics
As a volatile compound, it is likely to be rapidly distributed in the environment and detected by the olfactory receptors of the male mealybugs .
Result of Action
The result of the action of this compound is the attraction of male mealybugs towards the source of the pheromone . This leads to increased chances of mating and reproduction among the mealybug population.
Action Environment
The action of this compound is influenced by environmental factors such as temperature, humidity, and wind direction, which can affect the volatility and dispersion of the compound . The efficacy and stability of the compound may also be affected by these factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-acetoxy-3-methylbutanoate typically involves the esterification of the corresponding acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves the following steps:
Esterification: The carboxylic acid group of 2-acetoxy-3-methylbutanoic acid reacts with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability of production .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 2-acetoxy-3-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: Produces 2-acetoxy-3-methylbutanoic acid and tert-butyl alcohol.
Oxidation: Can yield various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Leads to the formation of substituted esters with different functional groups.
Scientific Research Applications
(S)-tert-butyl 2-acetoxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Serves as a sex pheromone in mealybug species, aiding in the study of insect behavior and pest control.
Industry: Utilized in the development of pheromone-based pest management tools for agriculture
Comparison with Similar Compounds
Similar Compounds
Chrysanthemyl 2-acetoxy-3-methylbutanoate: Another ester used as a sex pheromone in mealybugs.
(1R,3R)-chrysanthemyl ®-2-acetoxy-3-methylbutanoate: A stereoisomer with similar biological activity.
Uniqueness
(S)-tert-butyl 2-acetoxy-3-methylbutanoate is unique due to its specific stereochemistry, which is essential for its function as a sex pheromone. Its effectiveness in pest management highlights its importance in agricultural applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-acetyloxy-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-7(2)9(14-8(3)12)10(13)15-11(4,5)6/h7,9H,1-6H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHRBOFYIGYFPP-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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